molecular formula C12H18ClNO B1418671 4-(1-Methylpiperidin-4-yl)phenol hydrochloride CAS No. 1158633-70-5

4-(1-Methylpiperidin-4-yl)phenol hydrochloride

Cat. No.: B1418671
CAS No.: 1158633-70-5
M. Wt: 227.73 g/mol
InChI Key: VCUXNRAXAPQZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpiperidin-4-yl)phenol hydrochloride ( 1158633-70-5) is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It is supplied as a solid and should be stored sealed in a dry environment at room temperature . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. As a piperidine derivative featuring a phenolic hydroxyl group, this compound serves as a valuable chemical scaffold and intermediate in medicinal chemistry and pharmaceutical research . The structural motif of a substituted piperidine linked to an aromatic ring is found in various biologically active molecules and is frequently explored in the synthesis of compounds for neuroscientific and pharmacological studies . Piperidine and piperazine-containing structures are often investigated for their potential interactions with the central nervous system . Researchers should handle this material with care, using appropriate personal protective equipment. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUXNRAXAPQZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization and Alkylation (Patent WO2006036874A1)

According to patent WO2006036874A1, the synthesis involves:

  • Preparation of the Piperidine Core: Reacting a suitable precursor such as 4-hydroxyphenylacetonitrile with a piperidine derivative under catalytic conditions.
  • N-Methylation: Using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to introduce the methyl group on the nitrogen.
  • Phenol Introduction: The phenolic group is incorporated through nucleophilic aromatic substitution or via coupling reactions with phenol derivatives.
  • Salt Formation: The free base is reacted with hydrochloric acid in an inert solvent (e.g., ethanol or methanol) to produce the hydrochloride salt, which is then isolated by filtration or crystallization.

Reaction Scheme:

Precursor + Methylating agent → N-Methylpiperidine derivative
N-Methylpiperidine + Phenol derivative → Target compound
Free base + HCl → Hydrochloride salt

Isolation: The salt is isolated by solvent removal and recrystallization, often using non-polar solvents like hexane or ethyl acetate to purify the crystalline hydrochloride.

Synthesis via Reductive Alkylation (Patent US10597363B2)

This method involves:

  • Preparation of the Piperidine Intermediate: Starting from a precursor such as 4-piperidinone, which is reduced to the piperidine ring.
  • Reductive Alkylation: The nitrogen atom is alkylated with formaldehyde or methylating agents, followed by reduction with sodium borohydride or similar reducing agents.
  • Phenol Substitution: The phenol group is introduced through nucleophilic substitution or coupling reactions with phenol derivatives.
  • Salt Formation: The free base is reacted with hydrochloric acid in a suitable solvent like ethanol or dichloromethane, precipitating the hydrochloride salt.

Reaction Conditions:

  • Use of activating catalysts such as Lewis acids (e.g., zinc chloride) can facilitate ring formation.
  • The reaction is monitored by TLC or NMR to determine completion.

Synthesis via Multi-step Organic Synthesis

Based on literature, a typical multi-step synthesis involves:

  • Step 1: Synthesis of 4-hydroxyphenylacetonitrile or phenol derivatives.
  • Step 2: Cyclization to form the piperidine ring, often via intramolecular nucleophilic substitution or ring-closing metathesis.
  • Step 3: N-methylation using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 4: Introduction of the phenol group via nucleophilic aromatic substitution or coupling.
  • Step 5: Conversion to hydrochloride salt by treatment with gaseous or aqueous HCl.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Catalysts/Conditions Salt Formation Advantages
Patent WO2006036874A1 Phenol derivatives, piperidine precursors Cyclization, methylation, coupling Lewis acids, reflux, organic solvents HCl in ethanol High yield, scalable
Patent US10597363B2 4-Piperidinone, phenol derivatives Reductive alkylation, ring reduction Sodium borohydride, acid catalysts HCl in ethanol Precise control over substitution
Organic synthesis Phenol, halogenated intermediates Nucleophilic substitution, cyclization Basic/acidic conditions Acidic workup Versatile, adaptable

Research Findings and Notes

  • Reaction Monitoring: Several studies emphasize the importance of monitoring reaction progress via TLC, NMR, or online process analytics to optimize yield and purity.
  • Isolation Techniques: Solvent removal, precipitation, or a combination are used to isolate the salt. Crystallization from solvents like ethanol, isopropanol, or non-polar solvents enhances purity.
  • Catalysts: Lewis acids such as magnesium chloride, iron chloride, and boron trifluoride are effective in facilitating cyclization and substitution steps.
  • Solvent Selection: Aprotic solvents like acetonitrile, dichloromethane, and ethers are preferred for their low salt solubility and reaction compatibility.
  • Purification: Recrystallization and chromatography are standard for obtaining high-purity hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Neurological Disorders
This compound has been identified as a lead compound in the development of new pharmaceuticals targeting neurological disorders. Research indicates that it may interact with neurotransmitter systems, particularly opioid receptors, which are crucial for pain modulation and other physiological processes. Studies suggest that derivatives of piperidine compounds can exhibit both agonist and antagonist properties at these receptors, influencing their therapeutic potential.

Antimalarial Activity
Research has explored the efficacy of piperidine derivatives, including 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, in treating malaria. The emergence of resistance to traditional antimalarial drugs has prompted the search for novel compounds that can effectively combat the disease. Various synthetic piperidine derivatives have shown promise in this area.

Pharmacological Studies

Interaction Studies
Pharmacodynamics and pharmacokinetics studies are essential for understanding how this compound interacts with biological targets. These studies typically involve evaluating the compound's binding affinity to various receptors and its subsequent biological effects. The compound's ability to modulate receptor activity can inform its potential use in therapeutic applications.

Structural Comparisons

Understanding how this compound compares to similar compounds can provide insights into its unique properties and potential applications:

Compound NameStructure CharacteristicsUnique Properties
3-(1-Methylpiperidin-4-yl)phenolSimilar piperidine structure; different phenolic positionMay exhibit distinct receptor selectivity
4-(Piperidin-4-yl)phenolLacks methyl substitution on piperidinePotentially different pharmacological profile
N-Alkylated derivativesVaries based on alkyl chain lengthAltered lipophilicity and receptor binding properties

These comparisons highlight the unique aspects of this compound, particularly its specific interactions with biological targets that may differ from those of its analogs.

Case Studies

Several case studies have demonstrated the therapeutic potential of this compound:

  • Neuropharmacology : Investigations into its effects on pain modulation have shown promising results, indicating that it may serve as a basis for developing new analgesics.
  • Cancer Research : Some studies have explored its role in inhibiting specific pathways involved in cancer progression, although more research is needed to establish its efficacy in this area .

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Piperidine Scaffold: All compounds share a piperidine ring, a nitrogen-containing heterocycle critical for binding to biological targets such as GPCRs or enzymes.

Substituent Variability: Phenol vs. Thiazole/Bromophenyl: The phenol group in the target compound contrasts with the thiazole ring in 4-(3-bromophenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole HCl. The latter’s bromophenyl group may enhance π-π stacking in hydrophobic binding pockets, relevant in kinase inhibition . Trifluoroethylamine Modification: 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl introduces a trifluoroethyl group, which increases lipophilicity and metabolic stability compared to the parent phenol, a common strategy in drug design .

Its environmental impact remains unstudied . (4-Chlorophenyl)(4-piperidyl)methanone HCl: Classified as an irritant (Risk Phrase R36/37/38), emphasizing the need for protective handling compared to the discontinued target compound .

Pharmacological Implications

  • Target Affinity: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl may enhance binding to histamine or serotonin receptors due to aromatic stacking, whereas the phenol group in the target compound could favor hydrogen bonding with polar residues .
  • Synthetic Accessibility: The discontinued status of 4-(1-Methylpiperidin-4-yl)phenol HCl may reflect challenges in synthesis or purification compared to analogs like 4-(3-bromophenyl)-thiazole derivatives, which are commercially available .

Biological Activity

4-(1-Methylpiperidin-4-yl)phenol hydrochloride, a compound with the chemical formula C₁₁H₁₆ClN₁O and a molecular weight of 213.70 g/mol, is notable for its structural features that include a phenolic group and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A piperidine ring , which is known for its role in various pharmacological activities.
  • A phenolic group , which can influence the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly opioid receptors. Piperidine derivatives are known to exhibit both agonist and antagonist properties at these receptors, influencing pain modulation and other physiological processes .

Table 1: Interaction with Opioid Receptors

CompoundReceptor AffinityActivity Type
4-(1-Methylpiperidin-4-yl)phenolμ-opioid receptorPotential agonist/antagonist
Fentanyl derivativesμ-opioid receptorAgonist

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and exhibit better efficacy compared to standard chemotherapy agents like bleomycin .

Table 2: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeMechanism of Action
Piperidine derivative AFaDu hypopharyngeal tumorInduces apoptosis
4-(1-Methylpiperidin-4-yl)phenolVarious cell linesCytotoxicity

The synthesis of this compound involves several methods that allow for the efficient production of this compound and its analogs . The mechanism of action is believed to involve interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions.

Case Studies

Several studies have highlighted the biological activities associated with piperidine derivatives:

  • Neuropharmacology Study : A study investigating the interaction of piperidine derivatives with opioid receptors found that certain modifications could enhance receptor selectivity and potency .
  • Cancer Therapy Research : Research on piperidine-based compounds demonstrated significant anticancer activity through mechanisms involving apoptosis induction in tumor cells .
  • Comparative Analysis : A comparative study on various piperidine derivatives established that structural modifications could lead to distinct pharmacological profiles, impacting their therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and phenolic precursors. For example:

  • Method : React 1-methylpiperidin-4-amine with a halogenated phenol derivative (e.g., 4-fluorophenol) under basic conditions (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile). Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl .
  • Optimization : Adjust reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:phenol). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves yield and purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidinyl group (δ ~2.5–3.5 ppm for N-methyl protons) and phenolic hydroxyl (δ ~5–6 ppm, broad singlet) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z corresponding to C₁₂H₁₇ClNO (calculated: 238.09) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O phenolic), and 2800 cm⁻¹ (N-CH₃) validate functional groups .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Procedure : Prepare saturated solutions in solvents (water, ethanol, DMSO) at 25°C. Shake for 24 hours, filter, and quantify solubility via gravimetry or HPLC.
  • Results : Expected high solubility in polar solvents (water: ~50 mg/mL; ethanol: ~100 mg/mL) due to ionic hydrochloride salt formation. Low solubility in non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. What methodologies are recommended for validating purity and detecting trace impurities in batch synthesis?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase (e.g., 0.1% TFA in water:acetonitrile, 70:30). Monitor at 254 nm. Compare retention times with certified reference standards .
  • LC-MS/MS : Detect impurities <0.1% by mass accuracy and fragmentation. Common impurities include unreacted precursors (e.g., residual 1-methylpiperidine) or oxidation byproducts .
  • Challenge : Differentiate isomeric byproducts (e.g., positional isomers of methylpiperidinyl groups) using chiral columns or 2D NMR .

Q. How can researchers resolve contradictory data in literature regarding the compound’s stability under varying pH conditions?

  • Approach : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life).
  • Findings : The compound is stable in acidic conditions (pH 3–6) but degrades in alkaline media (pH >8) via hydrolysis of the piperidinyl-phenol bond. Contradictions may arise from differences in buffer systems or storage temperatures .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Radioligand Binding Assays : Use tritiated or fluorescently labeled derivatives to measure affinity (Kd) for receptors (e.g., serotonin or dopamine receptors).
  • Molecular Dynamics Simulations : Model docking interactions between the phenol group and receptor active sites (e.g., hydrogen bonding with Tyr residues) .
  • Challenge : Differentiate nonspecific binding using competitive antagonists (e.g., ketanserin for 5-HT₂ receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Modifications : Synthesize analogs with substitutions on the phenol ring (e.g., halogens, methyl groups) or piperidine nitrogen (e.g., bulkier alkyl groups).
  • Evaluation : Test analogs in functional assays (e.g., cAMP inhibition for GPCR activity). Key SAR findings may reveal that electron-withdrawing groups on the phenol enhance receptor affinity .

Q. What protocols ensure proper storage and long-term stability of the compound for reproducible research?

  • Storage : Store as a lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO (stable for 6 months at -80°C) .
  • Stability Monitoring : Perform quarterly HPLC analyses to detect degradation (e.g., oxidation of the phenol to quinone) .

Methodological Considerations Table

Parameter Recommended Method Key Challenges References
Synthesis YieldColumn chromatography (CH₂Cl₂:MeOH 9:1)Removing residual triethylamine salts
Purity ValidationHPLC with diode-array detection (DAD)Distinguishing co-eluting impurities
Solubility in PBSNephelometry or gravimetric analysisPrecipitation at high concentrations
Receptor Binding AssayRadioligand displacement (³H-LSD for 5-HT)Nonspecific binding in membrane preparations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methylpiperidin-4-yl)phenol hydrochloride
Reactant of Route 2
4-(1-Methylpiperidin-4-yl)phenol hydrochloride

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